Bromotrifluoroethylene

Vue d'ensemble

Description

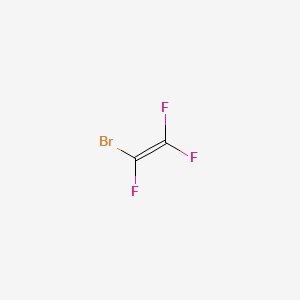

Bromotrifluoroethylene is a halogenated ethylene derivative with the chemical formula C₂BrF₃. It is a highly flammable, colorless gas with a musty odor resembling phosgene . This compound can polymerize spontaneously and is known for its reactivity and versatility in various chemical processes .

Méthodes De Préparation

Bromotrifluoroethylene can be synthesized from chlorotrifluoroethylene with high yields . The preparation involves the following steps:

Reaction with Hydrogen Bromide: Chlorotrifluoroethylene reacts with hydrogen bromide to form 1,2-dibromo-1,1,2-trifluoroethane.

Dehydrobromination: The 1,2-dibromo-1,1,2-trifluoroethane undergoes dehydrobromination in an alkali solution under the action of a phase transfer catalyst to produce this compound.

Analyse Des Réactions Chimiques

Reactions with Metal Complexes

Bromotrifluoroethylene is known to react with metal complexes, particularly platinum(II) and substituted phosphine compounds, which can lead to the formation of complex intermediates and subsequent rearrangements resulting in new fluorinated compounds.

For example, this compound reacts with tetrakis(methyldiphenylphosphine)platinum to form complex intermediates that can rearrange under certain conditions. These studies help elucidate the mechanistic pathways of reactions involving halogenated hydrocarbons.

Use as a Building Block for Trifluorovinyl Compounds

This compound serves as a valuable building block in the synthesis of trifluorovinyl compounds. These compounds contain a trifluoromethyl group (CF3) bonded to a vinyl group (CH=CH2). The trifluoromethyl group is significant in medicinal chemistry for enhancing the potency and metabolic stability of drugs.

By reacting this compound with various organometallic compounds, researchers can synthesize new trifluorovinyl molecules with diverse functionalities. These molecules can be further modified to create novel drug candidates or other useful chemicals.

Degradation and Corrosion

Polymeric this compound can release molecular bromine through a unimolecular elimination reaction. This free bromine can then react rapidly with metals like copper, leading to corrosion .

The reaction of bromine with copper proceeds by sequentially stripping the crystalline planes of the copper from the surface, resulting in the formation of cuprous bromide islands . The rate of this reaction is affected by factors such as crystal size, processing effects, and the presence of other materials in the system .

Hydrolytic Degradation

Fluorocarbons, including this compound derivatives, can undergo degradation under oxidizing conditions, especially in the presence of water, oxygen, and metal oxides. This reaction leads to the formation of carbonyl difluoride through the hydrolytic addition of water and rearrangement of the resulting alcohol .

Carbonyl difluoride can react violently with water, releasing hydrogen fluoride and carbon dioxide .

Comparison with Other Halogenated Olefins

This compound shares similarities with other halogenated olefins, but its specific combination of bromine and fluorine atoms enhances its reactivity.

Comparison of Halogenated Olefins

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Trichloroethylene | C₂Cl₃H | Widely used solvent; less reactive than this compound |

| Perfluoropropylene | C₃F₆ | Fully fluorinated; exhibits high thermal stability |

| Vinylidene fluoride | C₂H₂F₂ | Used in polymer production; more reactive than this compound |

| 1-Bromo-3,3,3-trifluoropropene | C₃BrF₃ | Similar reactivity but larger molecular structure; used in specialty applications |

Applications De Recherche Scientifique

Chemical Properties and Safety

Bromotrifluoroethylene is a colorless, highly flammable gas with a musty odor. It is classified as a reactive substance with potential health hazards, including irritation to the skin and respiratory system upon exposure . Due to its flammability and reactivity, proper handling and safety measures are essential in environments where it is used.

Polymer Chemistry

Fluoropolymers : BTFE is utilized as a monomer in the synthesis of fluoropolymers. Its incorporation into polymer chains enhances the properties of the resulting materials, such as thermal stability and chemical resistance. For instance, BTFE can be combined with other fluorinated monomers to create copolymers that exhibit improved performance characteristics compared to those without bromine content .

Curing Agents : In the production of curable fluoropolymers, BTFE serves as a bromine-containing cure site monomer. This enhances the cross-linking density of the polymer network, leading to materials with superior mechanical properties and lower compression set values compared to similar polymers with lower bromine content .

Material Science

Metal Complex Formation : BTFE can form complexes with substituted phosphine compounds and platinum(II), which are useful in catalysis and materials synthesis. These complexes can enhance catalytic activity and selectivity in various reactions, making them valuable in organic synthesis and industrial applications .

Flotation Fluid : Another notable application of BTFE is as a flotation fluid for gyroscopes and accelerometers. Its low density and specific chemical properties make it suitable for use in precision instruments where buoyancy control is critical .

Case Study 1: Fluoropolymer Development

A study demonstrated that incorporating BTFE into a copolymer matrix significantly improved the thermal stability of the resulting material compared to traditional fluoropolymers. The polymer exhibited enhanced resistance to high temperatures and aggressive chemicals, making it suitable for applications in harsh environments such as chemical processing plants.

Case Study 2: Catalytic Applications

Research involving the use of BTFE-derived metal complexes showed that these complexes could catalyze reactions more efficiently than their non-brominated counterparts. The study highlighted the importance of bromine in modulating the electronic properties of the metal center, leading to increased reaction rates and selectivity.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for fluoropolymers | Enhanced thermal stability and chemical resistance |

| Material Science | Metal complex formation | Improved catalytic activity |

| Precision Instruments | Flotation fluid for gyros/accelerometers | Low density and precise buoyancy control |

Mécanisme D'action

The mechanism of action for bromotrifluoroethylene involves its ability to polymerize and form complexes with metals. The polymerization process can be spontaneous or induced by UV light and heat . The formation of metal complexes involves the interaction of this compound with substituted phosphine compounds and platinum (II), leading to the formation of stable complexes .

Comparaison Avec Des Composés Similaires

Bromotrifluoroethylene is unique due to its high reactivity and ability to form stable metal complexes. Similar compounds include:

Chlorotrifluoroethylene: Used as a precursor in the synthesis of this compound.

Vinylidene Fluoride: Used in the synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) copolymers.

Trifluoroethylene: Another halogenated ethylene derivative with similar properties.

This compound stands out due to its ability to polymerize spontaneously and form unique co-polymers and metal complexes .

Activité Biologique

Bromotrifluoroethylene (C2BrF3) is a halogenated hydrocarbon that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, potential health effects, and relevant case studies.

This compound is characterized by its molecular formula C2BrF3 and a molecular weight of approximately 175.92 g/mol. It exists as a colorless gas or a clear oily liquid, with variable viscosity and density depending on its state and purity . The compound is primarily used in the production of fluorinated polymers and as an intermediate in various chemical syntheses.

Acute Toxicity

This compound exhibits significant acute toxicity. Inhalation exposure can lead to respiratory irritation, dizziness, and headaches. Skin contact may cause irritation, while ingestion is potentially lethal due to its corrosive nature . The following table summarizes the acute toxicity data:

| Endpoint | Value | Source |

|---|---|---|

| LC50 (Inhalation) | 2000 ppm | NJ Department of Health |

| LD50 (Oral) | Not established | NJ Department of Health |

| Skin Irritation | Moderate | GHS Classification |

Chronic Effects

Chronic exposure to this compound may result in long-term health effects, including potential carcinogenicity and reproductive toxicity. Studies have indicated that prolonged exposure can lead to liver and kidney damage, as well as effects on the central nervous system .

Biological Mechanisms

The biological activity of this compound is largely attributed to its ability to interact with cellular components. Its halogenated structure allows it to disrupt cellular membranes and interfere with metabolic processes. This interaction can lead to oxidative stress and inflammation, contributing to its toxicological profile.

- Membrane Disruption : this compound can integrate into lipid bilayers, altering membrane fluidity and permeability.

- Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage.

- Enzyme Inhibition : It can inhibit key metabolic enzymes, disrupting normal cellular functions.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study published in Environmental Health Perspectives examined the effects of this compound on rat liver cells, finding increased levels of oxidative stress markers after exposure .

- Study 2 : Research conducted by the National Institute for Occupational Safety and Health (NIOSH) highlighted respiratory complications in workers exposed to this compound during industrial processes .

Regulatory Status

This compound is classified under various regulatory frameworks due to its hazardous nature. The Global Harmonization System (GHS) classifies it as a substance that poses serious health risks, including potential carcinogenicity and reproductive toxicity .

Propriétés

IUPAC Name |

1-bromo-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCANDRGVPTASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55157-25-0 | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55157-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060513 | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromotrifluoroethylene appears as a colorless gas (boiling point -2 to 0 °C) shipped in cylinders or, if polymerized, a liquid. Heating the containers of gas may cause them to rupture violently and rocket. Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density., Colorless gas; Clear oily liquid if polymerized (available in different viscosities and densities); [CAMEO] Liquefied gas; [MSDSonline] | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromotrifluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-73-2, 55157-25-0 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-1,2,2-trifluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.